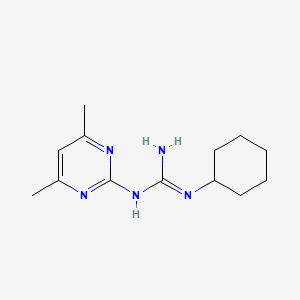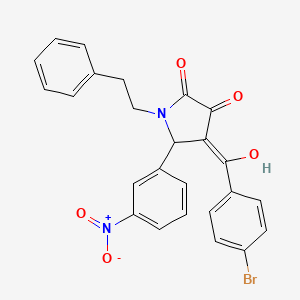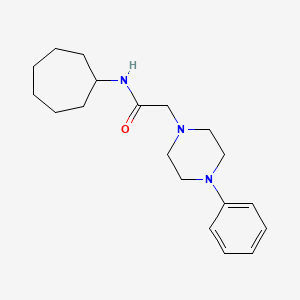
N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-guanidine is a synthetic organic compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-guanidine typically involves the reaction of cyclohexylamine with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process might be optimized to include continuous flow reactors and more efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-guanidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-urea, while reduction could lead to the formation of N-cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyclohexyl-N’-(4-methyl-pyrimidin-2-yl)-guanidine
- N-Cyclohexyl-N’-(4,6-dichloro-pyrimidin-2-yl)-guanidine
Uniqueness
N-Cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-guanidine is unique due to the presence of two methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity compared to other guanidines.
Eigenschaften
IUPAC Name |
2-cyclohexyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-9-8-10(2)16-13(15-9)18-12(14)17-11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJULBSMJCEMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NC2CCCCC2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-carboxamide](/img/structure/B5496904.png)
![N-[(4-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5496905.png)
![7-acetyl-N-[2-(1H-imidazol-4-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496911.png)
![2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]furan-3-carboxamide](/img/structure/B5496916.png)

![N-[2-(4-chlorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5496921.png)
![[(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B5496931.png)


![[4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(4-propylpyrimidin-5-yl)methanone](/img/structure/B5496954.png)
![ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5496960.png)
![1-(5-bromo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5496964.png)
![2'-(hydroxymethyl)-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5496972.png)
